An In-depth Technical Guide to Inflachromene: Discovery, Synthesis, and Mechanism of Action
An In-depth Technical Guide to Inflachromene: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflachromene (ICM) is a novel small molecule that has garnered significant attention for its potent anti-inflammatory and neuroprotective properties. Discovered through phenotypic screening, ICM has been identified as a direct inhibitor of the high mobility group box (HMGB) proteins 1 and 2, key mediators of inflammation. By binding to HMGB1 and HMGB2, inflachromene effectively suppresses microglia-mediated neuroinflammation, demonstrating therapeutic potential for a range of neuroinflammatory disorders, epilepsy, and vascular proliferative diseases. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of inflachromene, including detailed experimental protocols and a summary of its mechanism of action.
Discovery of Inflachromene
Inflachromene was identified as a potent microglial inhibitor through a convergent strategy of phenotypic screening coupled with early-stage target identification. The discovery, first reported by Lee et al. in 2014, revealed that ICM exerts its anti-inflammatory effects by directly binding to the high mobility group box (HMGB) proteins HMGB1 and HMGB2[1]. This interaction is crucial as HMGB proteins are known to play a pivotal role in triggering and sustaining inflammatory responses.
Chemical Synthesis of Inflachromene
The chemical synthesis of inflachromene involves a multi-step process. The following protocol is adapted from the initial discovery publication by Lee et al. (2014).
Experimental Protocol for Synthesis
Synthesis of 5,12b-dihydro-10-hydroxy-7,7-dimethyl-2-phenyl-1H,7H-[2]benzopyrano[4,3-c][2][3][4]triazolo[1,2-a]pyridazine-1,3(2H)-dione (Inflachromene)
A detailed, step-by-step synthesis protocol for inflachromene is provided in the supplementary materials of the original discovery paper. The synthesis involves the formation of a chromene core followed by the construction of the triazolopyridazine ring system. Researchers should refer to the supplementary information of Lee et al., Nat Chem Biol. 2014 Dec;10(12):1055-60 for the precise reaction conditions, reagent quantities, and purification methods.
Biological Activity and Quantitative Data
Inflachromene has demonstrated significant biological activity in both in vitro and in vivo models of inflammation and neuroinflammation. Its effects are dose-dependent, and key quantitative data are summarized below.
In Vitro Activity
| Assay | Cell Line | Treatment | Effect | Concentration/Dosage | Reference |
| Nitrite Release | BV-2 microglia | LPS-induced | Inhibition of nitrite release | 0.01-100 μM | [5] |
| Pro-inflammatory Gene Expression (Il6, Il1b, Nos2, Tnf) | BV-2 microglia | LPS-induced | Suppression | 1-10 μM | [5] |
| TNF-α Secretion | BV-2 microglia | LPS-induced | Reduction | 5 μM | [5] |
| NF-κB Nuclear Translocation | BV-2 microglia | LPS-induced | Suppression | 5 μM (30 min) | [5] |
| IκB Degradation | BV-2 microglia | LPS-induced | Suppression | 5 μM (30 min) | [5] |
| MAPK Phosphorylation (ERK, JNK, p38) | BV-2 microglia | LPS-induced | Inhibition | 1-10 μM (30 min) | [5] |
| Microglia-mediated Neurotoxicity | Co-cultured neuroblastoma and primary neuronal cells | Prevention of cell death | 10 μM (30 min) | [5] | |
| Neuron Viability | Neurons | No significant effect | 1-10 μM (24 h) | [5] |
In Vivo Activity
| Animal Model | Treatment | Effect | Dosage | Reference |
| LPS-induced Microglial Activation | Mice | Blockade of microglial activation | 2-10 mg/kg (i.p. once daily for 4 days) | [5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | Reduction in disease progression | 10 mg/kg (i.p. once daily for 30 days) | [5] |
Pharmacokinetic Properties in Rats
| Parameter | Value (at 1 mg/kg) |
| Intravenous (i.v.) | |
| Half-life (t½) | 14.1 ± 6.43 h |
| Volume of distribution at steady state (Vss) | 2.02 ± 1.02 L/kg |
| Clearance (CL) | 0.14 ± 0.01 L/kg/h |
| Oral (p.o.) | |
| Half-life (t½) | 7.96 ± 1.16 h |
| Maximum concentration (Cmax) | 0.59 ± 0.16 μg/mL |
| Oral Bioavailability (F) | 94% |
Data from Lee HH, et al. J Pharm Biomed Anal. 2019 Mar 20;166:183-188.[6]
Mechanism of Action: Signaling Pathways
Inflachromene's primary mechanism of action is the direct inhibition of HMGB1 and HMGB2. This interaction prevents the cytoplasmic localization and subsequent extracellular release of HMGB proteins, thereby disrupting downstream pro-inflammatory signaling cascades.
Inhibition of HMGB1/HMGB2 Signaling
The binding of inflachromene to HMGB1/HMGB2 perturbs their post-translational modifications, which is a critical step for their translocation from the nucleus to the cytoplasm and eventual release from the cell.
Caption: Inflachromene inhibits HMGB1/2 translocation and release.
Downstream Signaling Pathways
By inhibiting HMGB1/HMGB2, inflachromene modulates several downstream signaling pathways, including the NF-κB and MAPK pathways.
Caption: Inflachromene's impact on downstream signaling pathways.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of inflachromene.
LPS-Induced Nitrite Release Assay in BV-2 Microglial Cells
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by activated microglia.
Caption: Workflow for LPS-induced nitrite release assay.
Protocol:
-
Seed BV-2 microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of inflachromene (e.g., 0.01-100 μM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cellular activation.
Protocol:
-
Seed BV-2 cells on glass coverslips in a 24-well plate.
-
Treat the cells with inflachromene (e.g., 5 μM) for 30 minutes.
-
Stimulate with LPS for 30 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.
MAPK Phosphorylation Western Blot
This assay detects the phosphorylation (activation) of MAP kinases (ERK, JNK, p38) in response to stimuli.
Caption: General workflow for Western blot analysis.
Protocol:
-
Plate BV-2 cells and treat with inflachromene followed by LPS stimulation as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective MAP kinases.
Conclusion
Inflachromene represents a promising therapeutic candidate for a variety of inflammatory and neurodegenerative conditions. Its well-defined mechanism of action, targeting the central inflammatory mediators HMGB1 and HMGB2, provides a strong rationale for its further development. The data and protocols presented in this technical guide offer a valuable resource for researchers and scientists working to explore the full therapeutic potential of this novel anti-inflammatory agent.
References
- 1. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB activation and nuclear translocation assay [bio-protocol.org]
- 4. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A validated UPLC-MS/MS method for pharmacokinetic study of inflachromene, a novel microglia inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
